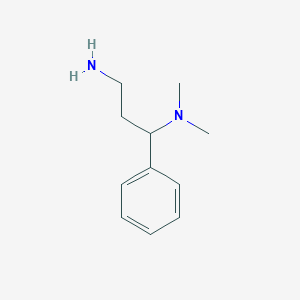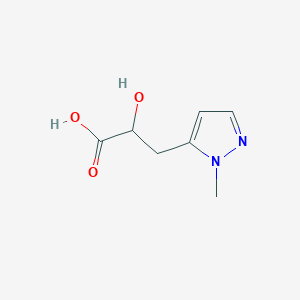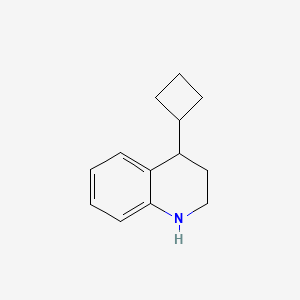
4-Cyclobutyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The unique structure of this compound, which includes a cyclobutyl group attached to the tetrahydroquinoline core, imparts distinct chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aryl ethylamine with an aldehyde or ketone in the presence of an acid catalyst . This reaction can be optimized by using different catalysts and solvents to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of heterogeneous catalysts to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions: 4-Cyclobutyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学研究应用
4-Cyclobutyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Cyclobutyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, its interaction with neurotransmitter receptors can influence neurological functions, making it a potential candidate for treating neurological disorders .
相似化合物的比较
4-Cyclobutyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a tetrahydroquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclobutylquinoline: Similar in structure but may have different biological activities due to the presence of the cyclobutyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
4-cyclobutyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H17N/c1-2-7-13-12(6-1)11(8-9-14-13)10-4-3-5-10/h1-2,6-7,10-11,14H,3-5,8-9H2 |
InChI 键 |
PSMVTTHAYXMMJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2CCNC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


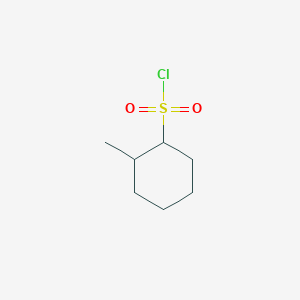
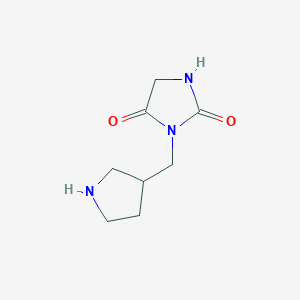
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13224253.png)
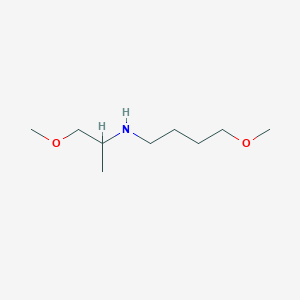
![8-(1-Propyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224262.png)

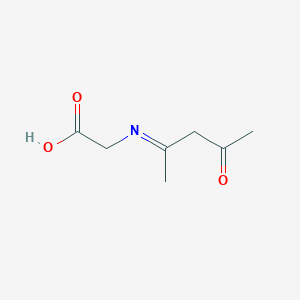
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224282.png)

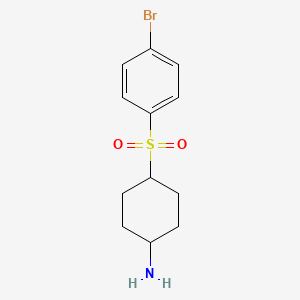
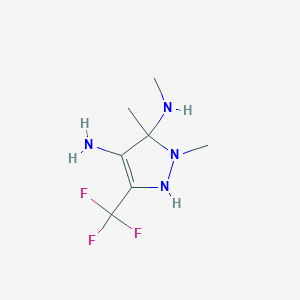
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13224308.png)
